molecular formula C24H14D9NO2 B1159761 JWH 018 6-hydroxyindole metabolite-d9

JWH 018 6-hydroxyindole metabolite-d9

Katalognummer B1159761
Molekulargewicht: 366.5
InChI-Schlüssel: OTRCAWIVHSQWPC-YGYNLGCDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JWH 018 6-hydroxyindole metabolite-d9 contains nine deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of JWH 018 6-hydroxyindole metabolite by GC- or LC-mass spectrometry (MS). JWH 018 6-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of JWH 018, a WIN 55,212-2 derivative that is a mildly selective agonist of the peripheral cannabinoid receptor.

Wissenschaftliche Forschungsanwendungen

Metabolite Differentiation and Identification

  • Mass Spectrometric Hydroxyl-Position Determination Method : A study developed a method using gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS) to differentiate the positional isomers of JWH-018's hydroxyindole metabolites. This method enabled the identification of the 6-hydroxyindole metabolite in JWH-018 administered mice (Kusano et al., 2016).

  • Quantitative Measurement in Human Urine : A liquid chromatography tandem mass spectrometry (LC-MS/MS) procedure, along with automated solid-phase extraction, was used to quantitatively measure omega and omega-1 metabolites of JWH-018 in human urine. This method provided rapid resolution and sensitivity for trace analysis (Chimalakonda et al., 2011).

  • Monitoring in Legal Cases : Another study used LC-MS/MS to monitor urinary metabolites of JWH-018 in drug offenders. It identified various metabolites including 6-hydroxyindole metabolites, highlighting the variation in metabolic patterns (Jang et al., 2013).

Pharmacokinetic Insights

  • Pharmacokinetic Properties Study : Research investigating the pharmacokinetics of JWH-018 inhalation in serum revealed insights into its metabolism and the presence of its metabolites, including the 6-hydroxyindol metabolite (Toennes et al., 2017).

Metabolite Characterization

  • Identification of Common Metabolite : A study identified a common metabolite for naphthoylindole-based synthetic cannabinoids, including JWH-018, in urine specimens. This metabolite, potentially useful as a biomarker, was characterized using various mass spectrometric and liquid chromatographic techniques (Lovett et al., 2013).

  • Comparative Metabolite Analysis : Research on AM-2201 metabolites in urine also provided a comparative analysis with JWH-018 abuse, revealing unique metabolic patterns for each drug. This study contributed to differentiating the abuse of various synthetic cannabinoids (Jang et al., 2014).

Activity at Receptors

  • Glucuronidated Metabolite Activity : A major glucuronidated metabolite of JWH-018 was studied for its activity at cannabinoid type 1 receptors (CB1Rs). The study found that this metabolite, JWH-018-N-(5-hydroxypentyl) β-D-glucuronide, possesses antagonistic activity at CB1Rs (Seely et al., 2012).

Eigenschaften

Produktname

JWH 018 6-hydroxyindole metabolite-d9

Molekularformel

C24H14D9NO2

Molekulargewicht

366.5

InChI

InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(20-13-12-18(26)15-23(20)25)24(27)21-11-7-9-17-8-4-5-10-19(17)21/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3/i1D3,2D2,3D2,6D2

InChI-Schlüssel

OTRCAWIVHSQWPC-YGYNLGCDSA-N

SMILES

[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])CN1C2=CC(O)=CC=C2C(C(C3=CC=CC4=C3C=CC=C4)=O)=C1

Synonyme

(6-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)(naphthalen-1-yl)-methanone

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JWH 018 6-hydroxyindole metabolite-d9
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
JWH 018 6-hydroxyindole metabolite-d9
Reactant of Route 3
JWH 018 6-hydroxyindole metabolite-d9
Reactant of Route 4
JWH 018 6-hydroxyindole metabolite-d9
Reactant of Route 5
Reactant of Route 5
JWH 018 6-hydroxyindole metabolite-d9
Reactant of Route 6
Reactant of Route 6
JWH 018 6-hydroxyindole metabolite-d9

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.